molecular formula C21H28ClN B1668029 Budipine hydrochloride CAS No. 63661-61-0

Budipine hydrochloride

Cat. No. B1668029
CAS RN: 63661-61-0
M. Wt: 329.9 g/mol
InChI Key: USUUKNCFNKZGEY-UHFFFAOYSA-N
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Description

Budipine, also known as BY-701 and Parkinsan, is a non-dopaminergic antiparkinsonian drug. The primary action of budipine is an indirect dopaminergic effect as shown by facilitation of dopamine (DA) release, inhibition of monoamine oxidase type B (MAO-B) and of DA (re) up-take and stimulation of aromatic L-amino acid decarboxylase (AADC), which in sum might be responsible for enhancing the endogenous dopaminergic activity.

Scientific Research Applications

Pharmacological Profile and Mechanisms of Action

  • Budipine is identified as a 1-tertiary-butyl-diphenylpiperidine derivative with central action, showing potential as an antiparkinson drug. It exhibits antagonistic effects on tremors and cataleptic states induced by various agents, suggesting therapeutic benefits for Parkinson's disease. It also appears to influence serotoninergic mechanisms, possibly through reuptake inhibition and release (Menge & Brand, 1982).
  • Further research indicates that budipine does not possess direct or indirect dopaminergic activity. It inhibits muscarinic and NMDA transmission, suggesting that its mechanism of action involves blocking these pathways rather than facilitating dopaminergic transmission (Klockgether et al., 1996).

Clinical Efficacy in Parkinson's Disease

  • Budipine has demonstrated significant efficacy in reducing Parkinson's disease symptoms such as tremor, rigidity, and akinesia. It offers additional therapeutic benefit for patients already receiving optimal dopaminergic drug regimens, highlighting its potential role in treating non-dopaminergic neurotransmission alterations in Parkinson's disease (Przuntek et al., 2002).
  • The drug has also shown clinical value in treating severe cases of migraine and essential tremor, with suggested mechanisms including reuptake inhibition and increased levels of biogenic amines in the brain (Przuntek & Stasch, 1985).

Impact on Neurotransmitter Systems

  • Budipine's influence extends beyond Parkinson's disease. It has shown effectiveness in other extrapyramidal disorders, acting on both monoaminergic and cholinergic neurotransmitter systems. This broad spectrum of action underscores its potential versatility in treating various neurological conditions (Müller, 1985).
  • Additionally, budipine has been identified as a non-competitive NMDA antagonist, which contributes to its antiparkinsonian activity. This discovery aligns with the hypothesis that NMDA antagonists may be beneficial in treating Parkinson's disease (Klockgether et al., 1993).

Long-Term Treatment and Metabolic Fate

  • Long-term treatment studies indicate that budipine maintains its efficacy over extended periods without significant loss of effectiveness, especially in managing tremors in Parkinson’s disease (Oppel, 1985).
  • The metabolic fate of budipine has been explored in animal studies, identifying various metabolites and providing insights into its pharmacokinetics and metabolism, which are crucial for understanding its long-term effects in humans (Caputo et al., 1991).

properties

CAS RN

63661-61-0

Product Name

Budipine hydrochloride

Molecular Formula

C21H28ClN

Molecular Weight

329.9 g/mol

IUPAC Name

1-tert-butyl-4,4-diphenylpiperidine;hydrochloride

InChI

InChI=1S/C21H27N.ClH/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19;/h4-13H,14-17H2,1-3H3;1H

InChI Key

USUUKNCFNKZGEY-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Appearance

Solid powder

Other CAS RN

63661-61-0

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

57982-78-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4,4-diphenyl-1-tert-butylpiperidine hydrochloride
budipine
budipine hydrochloride
Parkinsan

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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